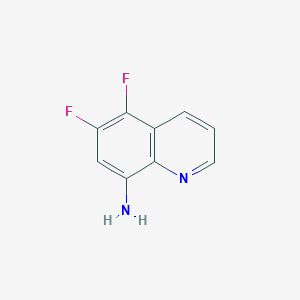

5,6-Difluoro-8-quinolinamine

説明

特性

IUPAC Name |

5,6-difluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZWWUSIDUIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2F)F)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation and Fluorination Approaches

Selective Halogenation at C5 and C6 Positions

Copper-promoted selective bromination of 8-aminoquinoline amides has been demonstrated as an efficient method for regioselective halogenation at the C5 position, which is a critical step toward further functionalization including fluorination. This method uses alkyl bromides as bromine sources in dimethyl sulfoxide (DMSO) under air, without additional oxidants, yielding high selectivity and excellent yields (up to 65% for bromination).

-

Fluorination at the 5 and 6 positions can be achieved by substitution reactions on appropriately halogenated quinoline precursors or via direct fluorination methods. For example, 5,6-difluoro substitution is often introduced by nucleophilic aromatic substitution (SNAr) of chloroquinoline derivatives with fluoride sources or by using fluorinated aniline derivatives in substitution reactions.

Amination at the 8-Position

-

The amino group at the 8-position is commonly introduced by reduction of the corresponding 8-nitroquinoline derivatives. Reduction methods include catalytic hydrogenation or chemical reduction using agents like tin(II) chloride in ethanol.

Nucleophilic Aromatic Substitution

Direct amination can be performed by reacting 4- or 8-chloroquinoline derivatives with ammonia or primary amines under heated conditions (120–130 °C), often in neat or solvent media, to substitute the chloro group with an amino group.

Representative Synthetic Routes

Detailed Experimental Insights

Copper-Promoted Selective Bromination

Procedure : Treatment of N-(quinolin-8-yl)benzamide with ethyl bromoacetate (4 equiv) in the presence of FeCl3 (20 mol %) and K3PO4 (1 equiv) in DMSO at 100 °C for 12 hours leads to selective bromination at C5 without multi-bromination or other positional isomers.

Mechanism : The bromination proceeds via formation of reactive bromine species facilitated by DMSO and copper catalysis, enabling electrophilic aromatic substitution selectively at C5.

Amination via Nucleophilic Substitution

Procedure : 7-substituted-4-chloroquinoline derivatives are reacted with ammonia or primary amines (e.g., butyl amine) at 120–130 °C for 6–8 hours under stirring. The reaction mixture is then worked up by extraction and purification to isolate the aminoquinoline product.

Yields : This method typically affords moderate to good yields (50–80%) depending on the substituents and reaction conditions.

Reduction of Nitro Derivatives

Procedure : The 8-nitroquinoline precursor is reduced using SnCl2 in ethanol or via catalytic hydrogenation to yield the corresponding 8-aminoquinoline.

Yields and Purity : Reduction generally proceeds with high efficiency and purity, enabling subsequent functionalization steps.

Comparative Data Table on Preparation Methods

| Method | Reaction Type | Key Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-Promoted Bromination | Electrophilic aromatic substitution | Cu catalyst, DMSO, 100 °C, 12 h | Up to 65% | High regioselectivity, mild conditions | Requires brominated intermediates |

| Nucleophilic Aromatic Substitution | Amination | 120–130 °C, neat or solvent, 6–8 h | 50–80% | Straightforward, scalable | Elevated temperature needed |

| Reduction of Nitro Precursors | Chemical or catalytic reduction | SnCl2/EtOH or Pd/H2 | High (70–90%) | Clean conversion to amine | Requires nitro precursor synthesis |

Research Findings and Practical Considerations

The copper-promoted bromination method is particularly valuable for introducing halogen atoms selectively at the C5 position, which can then be converted to fluorine substituents through halogen exchange or fluorination reactions.

Direct fluorination of quinoline derivatives often requires careful control to avoid polyfluorination or decomposition; thus, stepwise introduction via halogenated intermediates is preferred.

Amination at the 8-position via nucleophilic substitution is well-established and benefits from the availability of chloroquinoline precursors.

The combination of these methods allows for the modular synthesis of this compound with good control over regioselectivity and functional group compatibility.

化学反応の分析

Types of Reactions: 5,6-Difluoro-8-quinolinamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antineoplastic Agents

Research has shown that derivatives of 5,6-Difluoro-8-quinolinamine exhibit promising antineoplastic properties. These compounds have been synthesized and tested in various cancer cell lines to assess their cytotoxicity. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as effective cancer therapies.

Antiviral Properties

The compound is also being explored for its antiviral capabilities, particularly against RNA viruses. In vitro studies using cell culture assays have demonstrated that some derivatives inhibit viral replication effectively. Molecular docking studies further support these findings by predicting favorable binding affinities to viral proteins.

Immunosuppressive Properties

In the context of organ transplantation, certain derivatives have shown potential in reducing graft rejection rates. Studies conducted in animal models indicate that these compounds may modulate immune cell functions, highlighting their applicability in transplant medicine.

Antimicrobial Activity

this compound has been investigated for its ability to inhibit key enzymes in pathogens, making it a candidate for development as an antimicrobial agent. Its mechanism involves targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication.

Organic Electronics

The electronic properties of this compound make it a suitable candidate for use in organic light-emitting diodes (OLEDs). When incorporated into the active layer of OLEDs, it has been reported to enhance electroluminescence efficiency and stability. Spectroscopic characterization methods are employed to analyze its photophysical properties.

Analytical Chemistry

Due to its fluorescence characteristics, this compound is utilized as a fluorophore in the development of chemical sensors. These sensors demonstrate high sensitivity and selectivity for detecting various analytes, with detection limits often reaching the nanomolar range. The interaction with target molecules is monitored through changes in fluorescence intensity.

Supramolecular Chemistry

The structural features of this compound facilitate its use in supramolecular assemblies. It can form host-guest complexes and self-assembled structures that have implications in nanotechnology and materials science. Binding affinities are studied using calorimetric and spectroscopic techniques to understand these interactions better.

Cardiovascular Research

Research has also been conducted on the use of fluorinated quinolines like this compound in treating heart diseases. Studies focusing on its vasodilatory and cardioprotective effects suggest a potential therapeutic role for these compounds in improving cardiac function and alleviating symptoms associated with heart disease.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antineoplastic Agents | Induces apoptosis in cancer cells; ongoing optimization research |

| Antiviral Properties | Inhibits viral replication; favorable binding to viral proteins | |

| Immunosuppressive Properties | Reduces graft rejection rates; modulates immune cell function | |

| Antimicrobial Activity | Targets bacterial enzymes; inhibits DNA replication | |

| Organic Electronics | OLEDs | Enhances electroluminescence efficiency and stability |

| Analytical Chemistry | Chemical Sensors | High sensitivity/selectivity; detection limits in nanomolar range |

| Supramolecular Chemistry | Supramolecular Assemblies | Forms host-guest complexes; studied using calorimetric/spectroscopic techniques |

| Cardiovascular Research | Treatment of Heart Diseases | Promising results in improving cardiac function; potential therapeutic applications |

作用機序

The mechanism of action of 5,6-Difluoro-8-quinolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . The fluorine atoms enhance the compound’s binding affinity and specificity to these targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinolinamines are highly dependent on substituent positions, halogen type, and electronic effects. Below is a comparative analysis of 5,6-Difluoro-8-quinolinamine with key analogs:

Electronic and Steric Influences

- Fluorine vs. In contrast, fluorine’s electronegativity modulates electron density, affecting binding interactions .

- Positional Effects: Fluorination at positions 5 and 6 (as in this compound) may optimize interactions with hydrophobic enzyme pockets compared to 3,5-difluoro analogs .

- Hydrogenation: Tetrahydroquinolinamines (e.g., 5,6,7,8-Tetrahydroquinolin-8-amine) exhibit reduced aromaticity, altering solubility and bioavailability .

Key Research Findings

- Substituent Position Matters: Fluorine at position 5 in 8-quinolinamine derivatives is critical for antifungal activity, while additional fluorination at position 6 (as in this compound) may enhance membrane permeability .

- Bromine vs. Fluorine: Brominated analogs (e.g., 6-Bromo-5-(trifluoromethyl)quinolin-8-amine) exhibit distinct reactivity profiles, making them valuable for further functionalization .

- Hydrogenated Derivatives: Tetrahydroquinolinamines lack the aromatic planar structure, reducing π-π stacking interactions but improving solubility for in vivo applications .

生物活性

5,6-Difluoro-8-quinolinamine is a fluorinated derivative of quinoline that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes two fluorine atoms at the 5 and 6 positions of the quinoline ring. This structural modification enhances its reactivity and biological activity compared to other quinoline derivatives.

The molecular formula of this compound is C9H6F2N2. The introduction of fluorine atoms not only increases the compound's stability but also alters its interaction with biological macromolecules. The synthesis of this compound can be achieved through various methods, including:

- Buchwald-Hartwig amination : A common method for introducing amines into aryl halides.

- Copper-catalyzed reactions : Effective for selective modifications at specific positions on the quinoline ring.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has shown potential as an antimicrobial and antimalarial agent. The mechanisms include:

- Inhibition of DNA gyrase and topoisomerase IV : These enzymes are critical for DNA replication in bacteria, and their inhibition leads to cell death.

- Interactions with metal ions : This may enhance the compound's stability and biological activity under physiological conditions.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin. For example:

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4 | Ciprofloxacin | 0.125 |

| Escherichia coli | 8 | Ciprofloxacin | 0.25 |

| Klebsiella pneumoniae | 16 | Ciprofloxacin | 0.5 |

These findings suggest that this compound could be developed into a novel class of broad-spectrum antibacterial agents .

Antimalarial Activity

In antimalarial assays, this compound has shown significant efficacy against Plasmodium falciparum, with IC50 values ranging from 150 to 680 nM against chloroquine-resistant strains. Its mechanism involves inhibition of hematin crystallization, a crucial process for malaria parasite survival.

| Compound | IC50 (nM) | Reference Drug | IC50 (nM) |

|---|---|---|---|

| This compound | 150–680 | Chloroquine | ~20 |

The ability to inhibit hematin crystallization suggests a potential for developing new antimalarial therapies that can overcome existing drug resistance .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

- Antimicrobial Resistance : A study focused on the rising incidence of multidrug-resistant Gram-positive bacteria emphasized the need for new antimicrobial agents. Compounds similar to 5,6-difluoro derivatives were identified as promising candidates due to their potent activity against resistant strains .

- Antimalarial Efficacy : Research demonstrated that derivatives of quinoline, including this compound, exhibited significant antiplasmodial activity in vitro and in vivo, with low cytotoxicity against human cell lines .

Q & A

Q. What are the optimal synthetic routes for 5,6-Difluoro-8-quinolinamine, and how do reaction conditions influence yield?

The synthesis of fluorinated quinolines typically involves halogenation, cyclization, or amination steps. For this compound, methods such as Pd-catalyzed coupling or nitration followed by reduction (e.g., using Fe/AcOH) are common . Key variables include solvent choice (e.g., toluene or acetonitrile), temperature (80–140°C), and catalysts (e.g., Pd/C). For example, hydrogenation of nitro precursors in methanol with Pd/C achieves >90% yield under optimized conditions . Methodological optimization should focus on minimizing side reactions (e.g., dehalogenation) by adjusting reaction time and stoichiometry.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR resolves aromatic proton environments and amine functionality .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, including bond angles and fluorine positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Q. How does the solubility of this compound in polar vs. non-polar solvents affect its reactivity?

Solubility in polar solvents (e.g., DMSO, methanol) enhances nucleophilic amination reactions, while non-polar solvents (e.g., toluene) favor electrophilic substitution. Computational models (e.g., LogP calculations) predict partitioning behavior, with experimental validation via UV-Vis or HPLC . For instance, solubility in DMSO (>50 mg/mL) supports biological assays, whereas limited solubility in hexane necessitates phase-transfer catalysts for certain reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound derivatives?

Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Validation with Alternative Techniques : Use X-ray crystallography to confirm solid-state structure .

- Variable-Temperature NMR : Identify conformational changes or equilibrium processes .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Statistical Analysis : Apply multivariate regression to correlate substituent effects with spectral trends .

Q. What experimental designs are effective for studying this compound’s coordination chemistry with transition metals?

- Ligand Screening : Test metal salts (e.g., Cu(II), Ru(II)) in varying solvents (DMF, THF) to assess complex stability .

- Spectrophotometric Titration : Monitor UV-Vis absorbance changes during metal-ligand binding to determine stoichiometry (Job’s plot) .

- Magnetic Susceptibility : Evaluate paramagnetic behavior in metal complexes to infer geometry (e.g., octahedral vs. square planar) .

Q. How can researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .

- Crystallographic Docking : Compare ligand-binding modes in target proteins (e.g., kinases) to explain potency variations .

Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for fluorinated quinoline studies?

- PICO Framework : Define Population (target molecule), Intervention (synthetic/analytical method), Comparison (alternative routes), Outcome (yield, purity) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: “How do electron-withdrawing fluorine substituents modulate quinoline’s electronic properties compared to chloro analogs?”

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。